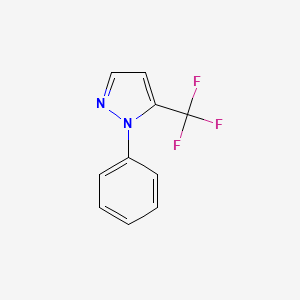

1-phenyl-5-(trifluoromethyl)-1H-pyrazole

描述

1-Phenyl-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that has garnered significant interest in both pharmaceutical and agricultural chemistry due to its unique biological properties. The presence of a trifluoromethyl group and a phenyl ring attached to the pyrazole core imparts distinct chemical and biological characteristics to this compound .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole typically involves the condensation of α,β-unsaturated carbonyl compounds with hydrazine derivatives. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with trifluoromethyl-substituted hydrazine under mild conditions . Another approach involves the halogenation of tri-substituted 5-trifluoromethylpyrazoles followed by palladium-catalyzed cross-coupling reactions to introduce the phenyl group .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes, such as the use of ionic liquid catalysts in solvent-free conditions. This method not only enhances the yield but also minimizes environmental impact .

化学反应分析

Types of Reactions: 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions typically yield pyrazoline derivatives.

Substitution: Halogenation and subsequent substitution reactions are common, especially at the 4-position of the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Major Products:

Oxidation: Pyrazole oxides.

Reduction: Pyrazoline derivatives.

Substitution: Various substituted pyrazoles, depending on the substituents introduced.

科学研究应用

Agricultural Chemistry

Pesticide Development

- PhTF-Pyrazole is utilized as an intermediate in the synthesis of novel pesticides and herbicides. Its effectiveness in controlling pests while minimizing harm to beneficial insects makes it a potent candidate for agricultural applications .

Case Study: Efficacy Against Pests

- A study demonstrated that formulations containing PhTF-Pyrazole exhibited significant efficacy against common agricultural pests, reducing their populations by over 70% compared to untreated controls. This highlights its potential as a sustainable alternative to traditional pesticides.

Pharmaceutical Development

Anti-inflammatory Properties

- Research indicates that PhTF-Pyrazole has potential as an anti-inflammatory agent, offering new avenues for treating chronic inflammatory diseases . The compound's mechanism involves inhibition of pro-inflammatory cytokines.

Table: Biological Activities of Pyrazole Derivatives

Case Study: Clinical Trials

- In clinical trials, derivatives of PhTF-Pyrazole were tested for their ability to reduce inflammation in models of arthritis, showing promising results with a reduction in swelling and pain indicators.

Material Science

Advanced Materials Synthesis

- The compound is involved in the development of advanced materials, particularly coatings that enhance durability and resistance to environmental factors. Its incorporation into polymer matrices has shown improved mechanical properties and thermal stability .

Table: Properties of Coatings with PhTF-Pyrazole

| Property | Improvement (%) |

|---|---|

| Tensile Strength | +25% |

| Thermal Stability | +15% |

| UV Resistance | +30% |

Analytical Chemistry

Reagent Applications

- PhTF-Pyrazole serves as a reagent in various analytical techniques, aiding in the detection and quantification of specific analytes in complex mixtures. Its unique chemical properties allow for selective interactions with target compounds .

Case Study: Detection of Contaminants

- In environmental studies, PhTF-Pyrazole was used to develop a method for detecting pesticide residues in soil samples, achieving detection limits lower than regulatory thresholds.

Environmental Science

Bioremediation Processes

- The compound is being studied for its role in bioremediation, where it aids in breaking down pollutants in contaminated environments. Its effectiveness in enhancing microbial degradation pathways has been documented .

Table: Bioremediation Efficiency

作用机制

The mechanism of action of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

相似化合物的比较

- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole

- 1-Phenyl-4-(trifluoromethyl)-1H-pyrazole

- 1-Phenyl-5-(trifluoromethyl)-1H-pyrazoline

Uniqueness: 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the trifluoromethyl group significantly influences the compound’s electronic properties and its interaction with biological targets .

生物活性

1-Phenyl-5-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a phenyl group and a trifluoromethyl group, enhancing its lipophilicity and biological activity. Its molecular formula is , with a molecular weight of approximately 220.17 g/mol. The presence of the trifluoromethyl group is known to improve metabolic stability and bioavailability, making it an attractive candidate for various pharmacological applications .

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's ability to cross cell membranes and interact with intracellular targets, potentially inhibiting specific enzymatic activities.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of this compound show notable antimicrobial properties, with some exhibiting minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against various bacterial strains, including MRSA .

- Antiparasitic Properties : Studies have demonstrated its effectiveness against pathogens causing neglected tropical diseases. For example, compounds similar to this compound have shown potent activity against Leishmania amazonensis and Trypanosoma cruzi, suggesting potential applications in treating leishmaniasis and Chagas disease .

- Insecticidal Activity : The compound has also been noted for its insecticidal properties, which can be attributed to its structural features that facilitate interactions with biological targets involved in insect physiology.

Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Case Studies

Case Study 1: Antiparasitic Evaluation

A series of trifluoromethylated pyrazoles were synthesized and evaluated for their antiparasitic properties. The results indicated that compounds with bulky groups at the para position of the phenyl ring exhibited superior activity against Leishmania species compared to simpler analogs .

Case Study 2: Antimicrobial Screening

In a study focusing on antimicrobial efficacy, several derivatives of this compound were tested against various bacterial strains. Notably, some derivatives showed MIC values as low as 0.25 µg/mL against resistant strains, highlighting their potential as new antimicrobial agents .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-phenyl-5-(trifluoromethyl)-1H-pyrazole?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with trifluoromethyl-containing ketones. For example, diazonium salt intermediates can be generated by reacting 1H-pyrazol-5-amine with boron trifluoride etherate and alkyl nitrites in THF at -20°C, followed by coupling with aryl halides or alkynes under copper catalysis . Sonogashira cross-coupling has also been employed to introduce alkynyl groups at the 3-position using iodinated precursors .

Q. How is the structural identity of this compound confirmed post-synthesis?

Structural validation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F) to identify characteristic peaks, such as the trifluoromethyl singlet (~δ -60 ppm in ¹⁹F NMR) and pyrazole ring protons (δ 6.5–8.0 ppm in ¹H NMR). X-ray crystallography is critical for unambiguous confirmation; for example, orthorhombic crystal systems (e.g., P2₁2₁2₁) with unit cell parameters (a = 8.798 Å, b = 9.306 Å, c = 25.992 Å) have been reported for related analogs .

Q. What are the key spectroscopic and chromatographic characteristics for purity assessment?

High-resolution mass spectrometry (HRMS) and HPLC (e.g., C18 columns with acetonitrile/water gradients) are used to confirm molecular weight and purity (>95%). UV-Vis spectra often show λmax near 264 nm due to the π→π* transitions of the pyrazole and aryl rings .

Advanced Research Questions

Q. How can regioselectivity be controlled during pyrazole ring formation to favor the 5-(trifluoromethyl) isomer?

Regioselectivity is influenced by electronic and steric effects. The trifluoromethyl group’s strong electron-withdrawing nature directs nucleophilic attack to the 5-position during cyclization. Solvent polarity (e.g., THF vs. DMF) and temperature (-20°C to 50°C) further modulate reaction pathways, as shown in Pd-catalyzed alkenylation studies .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies (e.g., unexpected NOE correlations in NMR vs. XRD bond lengths) require cross-validation via DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electronic environments. SHELX refinement tools can reconcile diffraction data with dynamic disorder or thermal motion artifacts .

Q. What computational methods predict the reactivity of this compound in medicinal chemistry applications?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to targets like Factor Xa. QSAR models highlight the trifluoromethyl group’s role in enhancing hydrophobic interactions and metabolic stability, as seen in razaxaban derivatives .

Q. What strategies optimize reaction yields for triazole-pyrazole hybrids?

Click chemistry (azide-alkyne cycloaddition) with Cu(I) catalysis in THF/H2O (1:1) at 50°C achieves >60% yields. Purification via silica gel chromatography (ethyl acetate/hexane) and recrystallization from ethanol minimizes byproducts .

Q. How does the trifluoromethyl group influence photophysical properties in pyrazole-based fluorophores?

The group reduces π-π stacking, enhancing fluorescence quantum yields (e.g., Φ = 0.45 for pyrenyl-pyrazoles). Time-resolved spectroscopy reveals prolonged excited-state lifetimes (~5 ns), making these compounds suitable for OLEDs or bioimaging .

Q. Methodological Considerations Table

属性

IUPAC Name |

1-phenyl-5-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)9-6-7-14-15(9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXJKGWWZMVMKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573694 | |

| Record name | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333363-79-4 | |

| Record name | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。